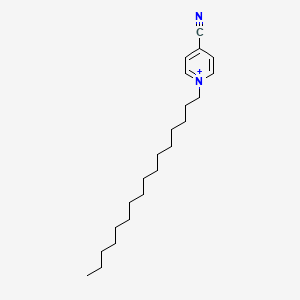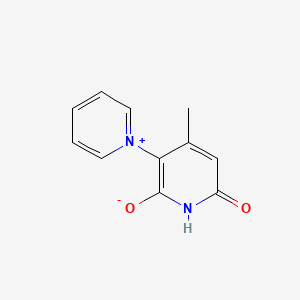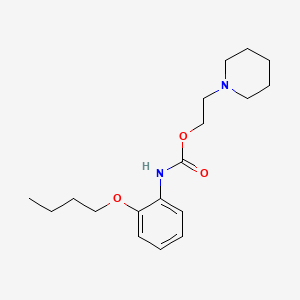![molecular formula C11H8F3NS B14464556 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline CAS No. 66023-22-1](/img/structure/B14464556.png)
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the sulfanyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and trifluoromethylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts. Common catalysts used in this synthesis include palladium and copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological research.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy .
相似化合物的比较
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethylsulfanyl group, resulting in lower biological activity.
6-Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the sulfanyl group, affecting its chemical stability.
2-Methyl-6-(trifluoromethyl)quinoline: Similar structure but without the sulfanyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which enhance its chemical stability, biological activity, and versatility in various applications.
属性
CAS 编号 |
66023-22-1 |
|---|---|
分子式 |
C11H8F3NS |
分子量 |
243.25 g/mol |
IUPAC 名称 |
2-methyl-6-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C11H8F3NS/c1-7-2-3-8-6-9(16-11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 |
InChI 键 |
UXAGQADZKPRJBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


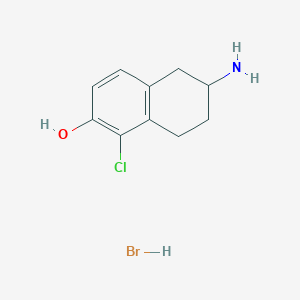

![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
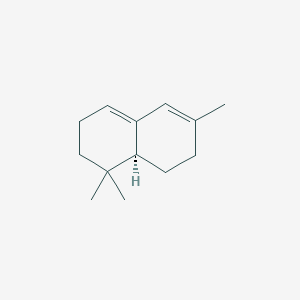
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
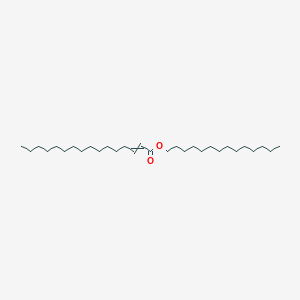
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
